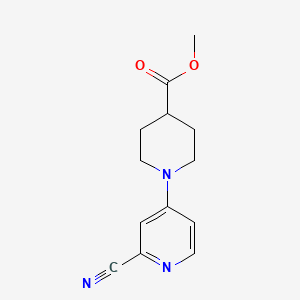
1-(2-シアノピリジン-4-イル)ピペリジン-4-カルボン酸メチル
概要
説明
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol
科学的研究の応用
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in the study of biological systems and processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-cyanopyridine with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
作用機序
The mechanism by which Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2-cyanopyridin-3-yl)piperidine-4-carboxylate
Methyl 1-(2-cyanopyridin-5-yl)piperidine-4-carboxylate
Methyl 1-(2-cyanopyridin-6-yl)piperidine-4-carboxylate
These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 246.26 g/mol
The compound features a piperidine ring substituted with a cyanopyridine moiety and a carboxylate group, which are critical for its biological interactions.
Biological Activity Overview
Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate exhibits various biological activities, particularly in the fields of oncology and neurology. Its structural analogs have been shown to inhibit key enzymes and receptors involved in disease pathways.
Pharmacological Effects
-
Anticancer Activity :
- Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- In vitro studies indicate that methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR.
-
Neurological Implications :
- The compound's ability to interact with muscarinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease.
- Research has indicated that related piperidine derivatives can enhance cognitive function by acting as receptor antagonists.
Structure-Activity Relationship (SAR)
The biological activity of methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate can be influenced by modifications to its structure. The following table summarizes the effects of different substituents on biological activity:
Study 1: Anticancer Efficacy
A study evaluated the effects of methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate on MCF-7 breast cancer cells. The compound exhibited an IC value of 12 μM, indicating significant growth inhibition compared to the control (5-Fluorouracil with an IC of 17 μM) .
Study 2: Neurological Activity
In a study assessing cognitive enhancement, methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate demonstrated improved memory retention in rodent models when administered at doses of 10 mg/kg. The results suggest its potential as a therapeutic agent for cognitive disorders .
特性
IUPAC Name |
methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGTIYTHZRNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















